2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

Catalog No.
S15822517
CAS No.
M.F
C16H18N2O4
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-...

Product Name

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol

IUPAC Name

(E)-2-methoxy-2-methyl-4-[3-[(E)-2-nitroethenyl]-1H-indol-4-yl]but-3-en-1-ol

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C16H18N2O4/c1-16(11-19,22-2)8-6-12-4-3-5-14-15(12)13(10-17-14)7-9-18(20)21/h3-10,17,19H,11H2,1-2H3/b8-6+,9-7+

InChI Key

QYEAUKDFOCSYPA-CDJQDVQCSA-N

Canonical SMILES

CC(CO)(C=CC1=C2C(=CC=C1)NC=C2C=C[N+](=O)[O-])OC

Isomeric SMILES

CC(CO)(/C=C/C1=C2C(=CC=C1)NC=C2/C=C/[N+](=O)[O-])OC

2-Methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol is a complex organic compound characterized by its unique structural features, which include a methoxy group, a methyl group, and an indole moiety with a nitrovinyl substituent. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrovinyl group enhances its potential reactivity and biological interactions, making it a subject of interest in various research fields, including pharmacology and organic synthesis.

Due to its functional groups. Notably, the presence of the nitro group allows for nucleophilic substitution reactions. The double bond in the butenol structure can participate in electrophilic addition reactions, while the hydroxyl group can act as a nucleophile in condensation reactions. Additionally, the methoxy group can be involved in demethylation processes under acidic or basic conditions.

Indole derivatives, including 2-methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol, have been extensively studied for their biological properties. Many indole compounds exhibit anticancer, antimicrobial, and anti-inflammatory activities. Specifically, compounds with nitrovinyl substituents have shown promise as potential anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth . The biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cell signaling pathways.

The synthesis of 2-methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrovinyl indoles with suitable alkylating agents under basic conditions to form the desired butenol structure. Another approach may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield .

Example Reaction Scheme

  • Formation of Indole Derivative: Reacting 2-nitrovinyl compounds with indoles.
  • Alkylation: Using alkylating agents to introduce methyl and methoxy groups.
  • Final Product Formation: Condensation reactions leading to the formation of the butenol structure.

The unique properties of 2-methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol make it suitable for various applications:

  • Pharmaceuticals: As a potential drug candidate for cancer treatment.
  • Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
  • Material Science: In developing new materials with specific electronic or optical properties.

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Research has indicated that indole derivatives can interact with DNA, RNA, and proteins, potentially leading to alterations in gene expression and cellular signaling pathways . These interactions can be evaluated using techniques such as molecular docking studies and binding affinity assays.

Several compounds share structural similarities with 2-methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUniqueness
5-NitroindoleIndole core with nitro groupAntimicrobialLacks vinyl substitution
4-MethoxyindoleIndole core with methoxy groupAnticancerNo nitro group
3-(2-Nitrovinyl)indoleIndole core with nitrovinyl groupAnticancerNo additional functional groups

The presence of both methoxy and nitrovinyl groups in 2-methoxy-2-methyl-4-(3-(2-nitrovinyl)-1H-indol-4-yl)but-3-en-1-ol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.12665706 g/mol

Monoisotopic Mass

302.12665706 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

Explore Compound Types